Tedizolid-Pyrophosphatester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

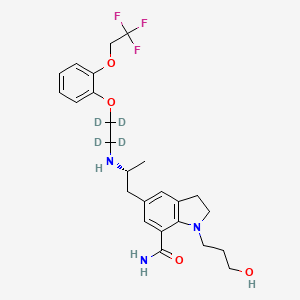

Tedizolid pyrophosphate ester is a next-generation oxazolidinone antibiotic. It is a prodrug that is rapidly converted in the body to its active form, tedizolid. This compound is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp .

Wissenschaftliche Forschungsanwendungen

Tedizolid pyrophosphate ester has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of prodrug activation and antibiotic synthesis.

Biology: Researchers study its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.

Wirkmechanismus

Target of Action

Tedizolid is an oxazolidinone class antibiotic that primarily targets Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. . These bacteria are often responsible for acute bacterial skin and skin structure infections (ABSSSI) and represent a significant public health threat .

Mode of Action

Tedizolid, similar to the first-generation oxazolidinone antibiotic linezolid, inhibits bacterial protein synthesis . It achieves this by binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, thereby preventing the formation of the 70S initiation complex . This interaction disrupts protein synthesis and inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is bacterial protein synthesis. By binding to the 23S site of the 50S subunit of bacterial ribosomal RNA, tedizolid prevents the formation of the 70S initiation complex, which is essential for protein synthesis . This disruption in protein synthesis inhibits the growth and proliferation of bacteria, leading to their eventual death .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It has a high oral bioavailability, allowing for effective administration through both oral and intravenous routes . The half-life of tedizolid is approximately 12 hours , allowing for once-daily dosing . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial growth and proliferation. By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, which inhibits their growth and leads to their eventual death . Clinical trials have shown that tedizolid is effective in treating acute bacterial skin and skin structure infections (ABSSSI) caused by certain susceptible bacteria, including MRSA .

Biochemische Analyse

Biochemical Properties

Tedizolid Pyrophosphate Ester is a prodrug that is rapidly converted to the active compound tedizolid by phosphatases in vivo . It works by binding to the 23S ribosomal RNA of the 50S subunit of the bacteria, thereby preventing the formation of the 70S initiation complex and inhibiting protein synthesis . This interaction with the bacterial ribosome is the key biochemical reaction that leads to its antibacterial activity.

Cellular Effects

Tedizolid Pyrophosphate Ester has demonstrated potent in vitro activity against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE), including some linezolid-resistant strains . It influences cell function by inhibiting protein synthesis, which is crucial for bacterial growth and replication .

Molecular Mechanism

The molecular mechanism of action of Tedizolid Pyrophosphate Ester involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacteria, preventing the formation of the 70S initiation complex . This inhibits the translation process, thereby preventing the bacteria from synthesizing essential proteins, leading to its bacteriostatic effect.

Temporal Effects in Laboratory Settings

In laboratory settings, Tedizolid Pyrophosphate Ester has shown consistent and predictable pharmacokinetic profiles across age groups and comorbid conditions, without evidence of increased incidence of adverse effects over matched controls . Real-world evidence supporting long-term tolerability and clinical success of tedizolid is lacking .

Dosage Effects in Animal Models

In non-neutropenic animal models, a dose-response enhancement was observed with Tedizolid Pyrophosphate Ester, and lower exposures were required compared to neutropenic cohorts

Metabolic Pathways

Tedizolid Pyrophosphate Ester is metabolized primarily by sulfation, with the drug being predominantly eliminated as an inactive sulfate conjugate in the feces and urine . This metabolism is unlikely to involve the action of cytochrome P450-family enzymes .

Transport and Distribution

Given its high bioavailability , it can be inferred that it is efficiently absorbed and distributed in the body.

Subcellular Localization

As an antibiotic, its primary site of action is the bacterial ribosome in the cytoplasm where it inhibits protein synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tedizolid pyrophosphate ester involves several key steps. One common method starts with the preparation of a key intermediate, which is then converted to tedizolid phosphate. The intermediate is synthesized using a series of reactions involving aryl groups and substituted aryl groups . The process avoids the use of strong acids like phosphorus oxychloride, making it more environmentally friendly .

Industrial Production Methods: Industrial production of tedizolid pyrophosphate ester typically involves the use of high-purity raw materials and controlled reaction conditions to ensure the final product’s quality. The process includes steps to minimize impurities and optimize yield. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, which converts it to its active form, tedizolid . It also participates in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of tedizolid pyrophosphate ester include butyl lithium, Grignard reagents, and various solvents like chloroform and methanol . Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Major Products: The primary product of interest is tedizolid, the active form of the prodrug. Other products may include various intermediates and by-products formed during the synthesis process .

Vergleich Mit ähnlichen Verbindungen

Linezolid: The first oxazolidinone antibiotic, used to treat similar infections.

Delafloxacin: Another antibiotic with activity against Gram-positive bacteria.

Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive infections.

Tedizolid pyrophosphate ester represents a significant advancement in the treatment of bacterial infections, offering enhanced potency, reduced side effects, and improved dosing regimens compared to its predecessors.

Eigenschaften

CAS-Nummer |

1239662-48-6 |

|---|---|

Molekularformel |

C₁₇H₁₇FN₆O₉P₂ |

Molekulargewicht |

530.3 |

Synonyme |

P-[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl Ester Diphosphoric Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)